molecular formula C10H14N2O4 B3226437 N-methyl-1-(3-pyridinyl)ethanamine oxalate CAS No. 1255718-34-3

N-methyl-1-(3-pyridinyl)ethanamine oxalate

Cat. No.: B3226437
CAS No.: 1255718-34-3
M. Wt: 226.23
InChI Key: UUWXRUSNBOWTQK-UHFFFAOYSA-N
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Description

N-methyl-1-(3-pyridinyl)ethanamine oxalate is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-pyridinyl)ethanamine oxalate typically involves the reaction of N-methyl-1-(3-pyridinyl)ethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving N-methyl-1-(3-pyridinyl)ethanamine in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to promote the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-pyridinyl)ethanamine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(3-pyridinyl)ethanone, while reduction could produce N-methyl-1-(3-pyridinyl)ethanol .

Scientific Research Applications

N-methyl-1-(3-pyridinyl)ethanamine oxalate is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-pyridinyl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2-pyridinyl)ethanamine oxalate
  • N-methyl-1-(4-pyridinyl)ethanamine oxalate

Uniqueness

N-methyl-1-(3-pyridinyl)ethanamine oxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-4-3-5-10-6-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWXRUSNBOWTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255718-34-3
Record name 3-Pyridinemethanamine, N,α-dimethyl-, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255718-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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